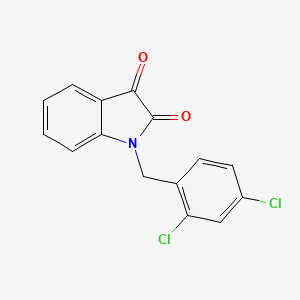

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

描述

属性

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHWKJGYCSOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364495 | |

| Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-24-7 | |

| Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,4 Dichlorobenzyl 1h Indole 2,3 Dione and Analogues

General Synthetic Routes for Isatin (B1672199) Derivatives

Isatin (1H-indole-2,3-dione) and its substituted analogues are fundamental precursors for a wide range of heterocyclic compounds. dergipark.org.trijpsr.com Several classical methods have been developed for their synthesis, each with distinct advantages and applications. biomedres.usirapa.orgresearchgate.net

The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatin. chemicalbook.com The traditional process involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usirapa.org This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin ring. dergipark.org.trsynarchive.com

Modifications to the classical Sandmeyer route have been developed to overcome certain limitations, particularly when dealing with anilines that possess increased lipophilicity. nih.gov For instance, when starting materials like 4-n-hexylaniline are used, the standard aqueous conditions result in very low yields of the necessary intermediate. nih.gov To circumvent solubility issues, methanesulfonic acid has been successfully used as an alternative cyclization medium for highly lipophilic oximinoacetanilide analogs, providing the corresponding isatin products where the sulfuric acid method was ineffective. nih.gov

Table 1: Key Steps in the Sandmeyer Isatin Synthesis

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1 | Aniline, Chloral Hydrate, Hydroxylamine Hydrochloride | Isonitrosoacetanilide | Aqueous Sodium Sulfate |

| 2 | Isonitrosoacetanilide | Isatin | Concentrated H₂SO₄ or CH₃SO₃H, Heat |

The Stolle synthesis provides an important alternative to the Sandmeyer method and is particularly effective for producing N-substituted isatins. irapa.orgchemicalbook.com The reaction proceeds by condensing a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. nmc.gov.in This intermediate is then cyclized using a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to furnish the isatin derivative. dergipark.org.trirapa.org

Adaptations of this method have focused on improving efficiency and environmental compatibility. A one-pot synthesis has been developed from the reaction of aniline with oxalyl chloride using a reusable H-β zeolite catalyst in dichloroethane, offering a heterogeneous condition alternative to the traditional use of strong Lewis acids. chemicalbook.com

Table 2: Comparison of Sandmeyer and Stolle Syntheses

| Feature | Sandmeyer Synthesis | Stolle Synthesis |

|---|---|---|

| Starting Material | Aniline | N-substituted Aniline |

| Key Reagents | Chloral hydrate, Hydroxylamine, H₂SO₄ | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) |

| Primary Product | Isatin (N-unsubstituted) | N-substituted Isatin |

| Key Intermediate | Isonitrosoacetanilide | Chlorooxalylanilide |

The Gassman synthesis is another route to isatin derivatives that involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. nmc.gov.in This method has been applied for the synthesis of isatins with various substituents. For substrates containing electron-withdrawing groups, the synthesis can proceed through an N-chloroaniline intermediate which reacts with a methylthioacetate ester to form an azasulfonium salt. nmc.gov.in This salt then undergoes rearrangement and subsequent processing to yield the desired isatin.

Specific N-Alkylation and N-Arylation Strategies for 1-Substituted Indole-2,3-diones

The introduction of a substituent at the N-1 position of the isatin scaffold is a crucial step in synthesizing compounds like 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione. N-alkylation is typically achieved by reacting isatin with an appropriate alkylating agent. mdpi.com

A common and effective strategy involves a two-step protocol. google.com First, the isatin nitrogen is deprotonated using a strong base to form an active indole (B1671886) anion. Sodium hydride (NaH) is frequently used for this purpose. chemicalbook.com Second, this resulting anion is treated with a reactive alkylating agent, such as an alkyl or benzyl (B1604629) halide (e.g., benzyl chloride, benzyl bromide). google.comchemicalbook.com The reaction is often carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.comchemicalbook.com For example, the synthesis of 1-(2-chlorobenzyl)indoline-2,3-dione was achieved by treating indoline-2,3-dione with sodium hydride in THF, followed by the addition of 1-(bromomethyl)-2-chlorobenzene. chemicalbook.com Phase-transfer catalysis conditions have also been employed for the N-alkylation of isatin derivatives using brominated alkylating agents in DMF. researchgate.net

Synthesis of the 2,4-Dichlorobenzyl Moiety Precursors

The precursor required for the N-alkylation of isatin to form the target compound is a reactive 2,4-dichlorobenzyl species, typically 2,4-dichlorobenzyl chloride. The synthesis of this precursor often starts from 2,4-dichlorotoluene (B165549). patsnap.com

A documented method involves the free-radical chlorination of 2,4-dichlorotoluene. In this process, 2,4-dichlorotoluene is heated, and catalysts such as azodiisobutyronitrile and triethanolamine (B1662121) are added. Chlorine gas is then introduced under illumination, leading to the formation of 2,4-dichlorobenzyl chloride. The final product is purified by vacuum rectification. patsnap.com

Table 3: Example Reaction Conditions for Synthesis of 2,4-Dichlorobenzyl Chloride

| Starting Material | Catalysts | Reagent | Temperature | Product |

|---|

Formation of the this compound Scaffold

The final step in the synthesis is the covalent attachment of the 2,4-dichlorobenzyl group to the nitrogen atom of the isatin ring. This is accomplished via the N-alkylation strategies discussed previously.

The specific formation of the this compound scaffold involves the reaction of isatin with a suitable base, followed by the introduction of 2,4-dichlorobenzyl chloride. Based on analogous syntheses, a typical procedure would be as follows:

Isatin is suspended in a dry aprotic solvent, such as THF.

A strong base, like sodium hydride (60% dispersion in mineral oil), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the sodium salt of isatin.

After stirring to ensure complete salt formation, a solution of 2,4-dichlorobenzyl chloride in the same solvent is added.

The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the nucleophilic substitution reaction goes to completion.

The reaction is then quenched, typically with a weak acid, and the product is isolated through extraction and purified by recrystallization or chromatography.

This nucleophilic substitution reaction yields the final target compound, this compound.

Advanced Synthetic Techniques for Derivatization (e.g., microwave-assisted synthesis)

The derivatization of the this compound scaffold is crucial for developing analogues with diverse chemical properties. Advanced synthetic methodologies, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful tools to expedite these transformations. nih.gov Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency, often under solvent-free or minimal-solvent conditions. nih.govnih.govscispace.com

The core structure of this compound possesses several reactive sites for derivatization. The most common site for modification is the highly reactive C3-keto group, which readily undergoes condensation reactions with various nucleophiles. Microwave assistance has proven particularly effective in accelerating these reactions.

A primary example of microwave-assisted derivatization is the synthesis of Schiff bases (imines) by reacting the C3-carbonyl group with primary amines. In a typical procedure, an N-substituted isatin, such as 1-benzylisatin (an analogue of the title compound), is reacted with an aniline derivative in a solvent like acetic acid and subjected to microwave irradiation. sdiarticle3.com This method facilitates a rapid and efficient condensation, yielding the desired imine derivative in minutes, as opposed to the hours often required by conventional refluxing. scispace.comsdiarticle3.com

The general reaction scheme for this derivatization is as follows:

Scheme 1: Microwave-assisted synthesis of a Schiff base from this compound.

Another significant application of MAOS is in the synthesis of thiocarbohydrazone derivatives. Reactions of N-alkylisatins with thiocarbohydrazide (B147625) under microwave irradiation in an acidic aqueous medium can be completed in 5-15 minutes, yielding products in high yields (70-80%), a significant improvement over conventional heating which takes several hours. ijoer.com

The efficiency of microwave-assisted synthesis in the derivatization of N-substituted isatins is further highlighted by comparing reaction conditions and outcomes with traditional methods. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, leading to cleaner reactions and simpler product isolation. nih.govijoer.com

The following interactive table summarizes representative examples of microwave-assisted derivatization reactions on N-substituted isatin cores, which are analogous to the potential derivatizations of this compound.

Table 1: Examples of Microwave-Assisted Derivatization of N-Substituted Isatins

| Parent Compound | Reagent(s) | Product Type | Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |

| N-Methylisatin | Thiocarbohydrazide | Thiocarbohydrazone | Water (acidic) | 300 W, 200 psi | 15 min | ~70-80% | ijoer.com |

| N-Ethylisatin | Thiocarbohydrazide | Thiocarbohydrazone | Water (acidic) | 300 W, 200 psi | 15 min | ~70-80% | ijoer.com |

| N-Benzylisatin | 4-Methylaniline | Schiff Base | Acetic Acid | Not specified | Not specified | Good | sdiarticle3.com |

| Isatin | Benzyl Halides | N-Alkylation | DMF or NMP | Household Oven | 2-10 min | 80-95% | nih.gov |

| Isatin | 2,6-Dichlorobenzyl Bromide | N-Alkylation | Ethanol | 140 °C | 10 min | 95% | semanticscholar.org |

These advanced techniques, particularly MAOS, provide a rapid and efficient pathway for the synthesis of a diverse library of derivatives based on the this compound structure, facilitating further research into their chemical and biological properties. nih.gov

Structure Activity Relationship Sar Studies of 1 2,4 Dichlorobenzyl 1h Indole 2,3 Dione Analogues

Impact of N-Substitution on Biological Potency and Selectivity

The substitution at the N1 position of the isatin (B1672199) core is a critical determinant of biological activity. The hydrogen atom of the parent isatin can be replaced with various alkyl, aryl, and acyl groups, which can significantly modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. researchgate.net Studies consistently show that N-alkylation and N-arylation can lead to a marked enhancement in a range of biological activities. nih.gov

The nature of the substituent at the N1 position profoundly influences the biological activity of isatin derivatives. nih.govnih.gov SAR studies reveal that introducing an N-benzyl moiety is often favorable for enhancing antiproliferative activity. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions within the target's binding site, contributing to increased potency.

In general, N-substitution is a common strategy to improve the pharmacological profile of isatin. mui.ac.ir For example, a series of N-alkyl isatin derivatives were synthesized and evaluated for cytotoxic activity, where the nature of the substitution at the N1 position was found to influence the compound's effectiveness. nih.govmui.ac.ir Similarly, N-alkylated 3-glycoconjugated-oxopropylidene oxindoles showed potent antiplasmodial activity. researchgate.net The introduction of an N-benzyl group containing electron-withdrawing substituents at the meta or para position of the phenyl ring has been associated with increased cytotoxic activity. nih.gov This indicates that both the linker (e.g., benzyl) and its substitution pattern are key to modulating the biological effects of the isatin scaffold.

Substituent Effects on the Indole (B1671886) Ring System

Modifications to the aromatic ring of the isatin core, particularly at the C5 position, provide another avenue for optimizing biological activity. The electronic properties of substituents in this region can alter the reactivity of the entire indole system.

SAR studies of various isatin derivatives have consistently shown that halogenation at the C5 position can cause a marked enhancement in biological activities, including antibacterial and anticancer effects. nih.govnih.gov The introduction of a chlorine or bromine atom at C5 is considered a beneficial modification for antitumor activity. nih.gov For instance, in one study of isatin-dihydropyrazole hybrids, the presence of a chlorine atom at the C5 position of the isatin nucleus was favorable for antiproliferative activity, with one such compound showing EC₅₀ values ranging from 0.01 to 0.38 μM against various cancer cell lines. nih.gov Similarly, in a series of isatin-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) thiosemicarbazones, a compound featuring bromine atoms at both the C5 and C7 positions proved to be the most active antimicrobial agent. nih.gov This suggests that the size, position, and electronegativity of the halogen atom are critical factors in enhancing the biological potency of isatin analogues.

Table 1: Effect of C5-Substitution on Anticancer Activity of Isatin-Dihydropyrazole Hybrids Data extracted from a study on isatin–dihydropyrazole hybrids against a panel of tumor cell lines. nih.gov

| Compound ID | Isatin C5-Substituent | Representative Activity (EC₅₀) |

|---|---|---|

| EMAC4001 | -Cl | 0.01 - 0.38 µM |

| - | -CH₃ | Beneficial for activity |

| - | -H (unsubstituted) | Less potent than substituted analogues |

The vicinal dicarbonyl groups at the C2 and C3 positions are a hallmark of the isatin scaffold and a primary site for chemical modification. mdpi.com The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles to form derivatives like Schiff bases and hydrazones. nih.govmdpi.com These modifications dramatically alter the structure and are a cornerstone of isatin SAR.

For example, a series of N-benzylisatin-aryl hydrazones, formed by reaction at the C3 position, showed potent antiproliferative activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with some analogues being two-to-fourfold more active than the reference drug Gefitinib. mdpi.com In another study, 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one demonstrated excellent activity against the MCF7 breast cancer cell line. mdpi.com The C2-carbonyl is less reactive but plays a crucial role as a hydrogen bond acceptor in interactions with biological targets, such as kinases. nih.gov Spirocyclic analogues, formed by reactions involving the C3 position, have also been shown to possess significant biological activity. nih.gov

Table 2: Antiproliferative Activity of C3-Modified N-Benzylisatin Hydrazones Data extracted from a study on N-benzylisatin-aryl hydrazones against A549 and HeLa cell lines. mdpi.com

| Compound ID | C3-Aryl Hydrazone Substituent | IC₅₀ (µM) vs A549 | IC₅₀ (µM) vs HeLa |

|---|---|---|---|

| 6c | 4-OH | 4.35 | 4.09 |

| Gefitinib (Control) | - | 15.23 | 7.35 |

| 4 | Unsubstituted Hydrazone | 14.15 | 46.03 |

| 6a | 4-N(CH₃)₂ | >50 | >50 |

| 6b | 4-Cl | 25.12 | 19.89 |

Correlation of Structural Features with Specific Biological Activities

The collective SAR data reveal clear correlations between specific structural features of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione analogues and their resulting biological activities.

Anticancer Activity: The combination of an N-benzyl group (especially with electron-withdrawing substituents) and halogenation at the C5 position of the isatin ring is strongly correlated with potent antiproliferative activity. nih.govnih.govnih.gov Further modification at the C3 position to form hydrazones can significantly enhance cytotoxicity, often through mechanisms like apoptosis induction. mdpi.comfrontiersin.org

Antimicrobial Activity: N-alkylation and C5-halogenation are key features for enhancing antibacterial activity. nih.gov The formation of Schiff bases and Mannich bases at the C3 position also contributes significantly to antimicrobial profiles. nih.gov

Enzyme Inhibition: The isatin scaffold is a versatile inhibitor of various enzymes. Substitutions at the C5 and N1 positions are crucial for tuning potency and selectivity. For example, in the context of α-glucosidase inhibition, an N1-(2-fluorobenzyl) group on a 5-methylisatin (B515603) core resulted in a highly potent compound. mdpi.com For monoamine oxidase (MAO) inhibition, substitutions at the C5 position are critical for enhancing the potency of MAO-B inhibition. acs.org

Development of Privileged Scaffolds through SAR Derivations

The 1H-indole-2,3-dione, or isatin, nucleus is widely regarded in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets and serves as a versatile template for the design of novel therapeutic agents. nih.govresearchgate.netcnr.itnih.gov The synthetic accessibility of isatin and the possibility for chemical modification at several positions on its core structure allow for the generation of large libraries of diverse derivatives. nih.govnih.gov The compound this compound is a specific analogue built upon this privileged core, where the nitrogen at the N-1 position is substituted with a 2,4-dichlorobenzyl group. Structure-Activity Relationship (SAR) studies are pivotal in understanding how such modifications influence biological activity, guiding the rational design of more potent and selective molecules. researchgate.netnih.gov

SAR investigations on isatin analogues have revealed critical insights into the structural requirements for activity against various targets, particularly in the development of anticancer agents. nih.gov One of the most fruitful strategies in the derivatization of the isatin scaffold is molecular hybridization. nih.govnih.gov This approach involves covalently linking the isatin core with other known pharmacophores, such as azole, indole, or thiazole (B1198619) moieties, to create new hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govnih.govmdpi.com

Key findings from SAR studies on N-substituted isatin derivatives include:

N-1 Position Substitution : The introduction of a benzyl (B1604629) group at the N-1 position of the isatin core often leads to derivatives with enhanced anticancer activity. nih.govnih.gov The nature and substitution pattern on this benzyl ring can further modulate potency. For instance, studies on fluorinated 1-benzylisatins have shown that ortho-substitutions (with fluorine or chlorine) on the benzyl fragment can result in high activity against tumor cell lines. nih.gov

C-3 Position Modification : The C-3 carbonyl group is a common site for derivatization, frequently condensed with various amines or hydrazines to form Schiff bases or hydrazones. nih.govmdpi.com This modification significantly expands the structural diversity and allows for the introduction of other heterocyclic rings. For example, linking a 4-arylthiazole moiety to the C-3 position via a hydrazone linker has yielded compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer angiogenesis. mdpi.com

Isatin Ring Substitution : Halogen atoms, such as bromine or chlorine, at the C-5 position of the isatin ring can improve the biological activity of the resulting compounds. nih.gov

The derivatization of the isatin scaffold, guided by SAR, has led to the development of new structural frameworks that can be considered privileged for specific target classes. The data below illustrates how systematic modifications to an N-benzyl isatin core can influence anticancer activity.

Anticancer Activity of N-Benzyl Isatin-Thiazole Hybrids Against MCF-7 Cell Line

| Compound ID | N-1 Substituent | C-5 Substituent | C-3 Linker & Moiety | R-Group on Thiazole | IC₅₀ (µM) mdpi.com |

| Parent Scaffold | 1-Benzyl | H | - | - | - |

| 7a | 1-Benzyl | Br | Hydrazono-4-arylthiazole | 4-F-Ph | >50 |

| 7b | 1-Benzyl | Br | Hydrazono-4-arylthiazole | 4-Cl-Ph | 21.35 |

| 7c | 1-Benzyl | Br | Hydrazono-4-arylthiazole | 4-Br-Ph | 7.17 |

| 7d | 1-Benzyl | Br | Hydrazono-4-arylthiazole | 4-NO₂-Ph | 2.93 |

This table is based on data presented in the referenced study to illustrate SAR principles. mdpi.com

As demonstrated in the table, starting with a 1-benzyl-5-bromo-isatin scaffold, the modification of the aryl group attached to the C-3 thiazole moiety significantly impacts cytotoxic potency against the MCF-7 breast cancer cell line. mdpi.com A simple fluorine substitution (Compound 7a) results in low activity, whereas introducing a strongly electron-withdrawing nitro group (Compound 7d) leads to a substantial increase in potency. mdpi.com Such SAR studies are essential for optimizing lead compounds and demonstrate how a general privileged scaffold like isatin can be elaborated into more specialized structures, effectively creating new privileged scaffolds for specific targets like VEGFR-2. mdpi.com The hybridization of isatin with moieties like 1,2,3-triazole has also yielded potent anticancer agents, further cementing this strategy as a powerful tool in drug discovery. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1 2,4 Dichlorobenzyl 1h Indole 2,3 Dione

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione, docking studies would be instrumental in identifying potential protein targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity or scoring function. Isatin (B1672199) derivatives have been docked into the active sites of various enzymes, including kinases, proteases, and transferases, to explore their inhibitory potential. nih.govaalto.finih.gov

A typical molecular docking study for this compound would involve:

Target Selection: Based on the known activities of similar isatin derivatives, potential targets like vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), or caspases could be selected. tandfonline.com

Binding Site Prediction: The active site or allosteric sites of the target protein are identified.

Docking Simulation: The compound is placed in the binding site, and various conformations are sampled. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are evaluated.

Scoring and Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding free energy. The best-scoring poses are then analyzed to understand the key interactions between the ligand and the protein residues.

The 2,4-dichloro substitution on the benzyl (B1604629) ring would be expected to form specific hydrophobic or halogen-bond interactions within the protein's binding pocket, which could be crucial for binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound This table is a template representing the type of data generated from a molecular docking study and does not reflect actual experimental results.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 (e.g., 2OH4) | -9.5 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic | ||

| CDK2 (e.g., 1HCK) | -8.7 | Leu83, Asp86 | Hydrogen Bond |

| Ile10, Val18 | Hydrophobic | ||

| Caspase-3 (e.g., 2J32) | -8.2 | Arg207, Gln161 | Hydrogen Bond |

| Trp206, Phe256 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. jchemlett.com Developing a QSAR model for a series of N-substituted isatin derivatives, including this compound, would help identify the key structural features that govern their activity.

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that represent the chemical and physical properties of a molecule. These can be categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Stereochemical/Geometrical Descriptors: These describe the 3D shape and size of the molecule (e.g., molecular volume, surface area, moments of inertia).

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area (PSA).

For this compound, descriptors related to hydrophobicity (logP), electronic effects of the chlorine atoms (Hammett constants), and steric bulk of the substituted benzyl group would likely be important predictors of its biological activity. eurjchem.com

Table 2: Examples of Molecular Descriptors for QSAR Analysis This table provides examples of descriptor types that would be calculated for this compound in a QSAR study.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, measure of lipophilicity. |

| Electronic | Dipole Moment | Measure of the net molecular polarity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| Topological | Wiener Index | A distance-based graph invariant. |

| Geometrical | Molecular Surface Area | The surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. |

Once the descriptors are calculated for a series of compounds, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). jchemlett.com The goal is to create an equation that quantitatively relates the descriptors (independent variables) to the biological activity (dependent variable).

A crucial part of QSAR modeling is validation, which ensures that the model is robust and has good predictive power. nih.gov Common validation techniques include:

Internal Validation: Techniques like Leave-One-Out Cross-Validation (q²) are used to test the internal stability of the model.

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive ability on new data). The predictive R² (R²_pred) is a key metric.

Y-Randomization: The biological activity data is shuffled randomly to ensure the original correlation is not due to chance.

A statistically valid QSAR model for isatin derivatives would allow for the virtual screening and design of new analogs with potentially enhanced activity.

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate way to investigate the properties of a molecule from first principles. nih.govresearchgate.net These methods can be used to study the geometry, electronic structure, and reactivity of this compound in detail.

A molecule like this compound is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds, particularly the bond connecting the benzyl group to the isatin nitrogen. Conformational analysis aims to find the most stable, low-energy conformations.

DFT calculations can be used to optimize the geometry of the molecule, finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, a key parameter would be the dihedral angle between the planar isatin ring system and the dichlorobenzyl ring. researchgate.net Identifying the lowest energy conformer is crucial because it is often the biologically active conformation that binds to a protein target.

DFT also provides detailed information about the electronic structure of a molecule. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. uokerbala.edu.iq

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how the molecule will interact with other molecules, such as protein residues, through non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. uokerbala.edu.iq

For this compound, DFT would reveal how the electron-withdrawing chlorine atoms on the benzyl ring affect the electron density across the entire molecule, particularly on the reactive carbonyl groups of the isatin core.

Table 3: Representative Data from DFT Calculations This table is an example of the electronic properties that would be calculated for the energy-minimized conformer of this compound using DFT.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Aromaticity Studies (e.g., HOMA)

No specific studies utilizing the Harmonic Oscillator Model of Aromaticity (HOMA) or other aromaticity indices for this compound were found.

Aromaticity is a key concept in chemistry used to describe the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. The HOMA index is a widely used computational method to quantify the degree of aromaticity based on the geometry of a molecule, specifically its bond lengths. researchgate.netmdpi.comnih.gov It compares the experimental or computationally calculated bond lengths of a given molecule to an optimal value assumed for a fully aromatic system. mdpi.com This method is frequently applied to heterocyclic compounds to understand electron delocalization. researchgate.netmdpi.com While general principles of HOMA and its application to various heterocycles are well-documented, specific calculations and results for this compound are not present in the reviewed literature.

Molecular Dynamics Simulations for Ligand-Target Interactions

No specific molecular dynamics (MD) simulation studies detailing the ligand-target interactions of this compound were identified.

Molecular dynamics simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov In drug discovery and medicinal chemistry, MD simulations are crucial for understanding how a ligand (like the compound ) interacts with its biological target, such as a protein or enzyme. frontiersin.orgmdpi.com These simulations can provide detailed insights into the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and help predict the binding affinity. mdpi.comnih.gov Although MD simulations have been performed on other isatin or indole (B1671886) derivatives to explore their potential as inhibitors for various enzymes, nih.govnih.gov no such studies have been published for this compound.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future of synthesizing 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione and its analogues lies in the development of more efficient, cost-effective, and environmentally benign methods. While traditional methods like the Sandmeyer synthesis have been foundational, they often suffer from harsh conditions and limited applicability for more complex, lipophilic analogues. nih.gov Modern synthetic chemistry is moving towards greener and more sustainable alternatives.

Key areas of exploration include:

One-Pot, Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow the synthesis of complex molecules in a single step from multiple starting materials, minimizing solvent waste and purification steps. ijcrt.org Isatin-based MCRs are being explored for their ability to generate diverse libraries of compounds for biological screening. nih.gov

Catalysis: The use of novel catalysts can significantly improve reaction yields and conditions. Phase-transfer catalysis (PTC) has been successfully used for the N-alkylation of isatin (B1672199) derivatives, leading to good yields under mild conditions. researchgate.net Furthermore, the development of heteropolyacids as solid acid catalysts presents a green alternative for producing isatin derivatives. ijcrt.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. Microwave irradiation has been effectively used for the N-alkylation of isatins and for synthesizing complex spiro derivatives in aqueous media, aligning with the principles of green chemistry. nih.govderpharmachemica.com

Sustainable Solvents: A major focus is shifting reactions from traditional organic solvents to greener alternatives like water or performing reactions under solvent-free conditions. nih.govuminho.pt

Broadening the Spectrum of Biological Targets for this compound Analogues

The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net Analogues of this compound are expected to build on this versatility, with research aimed at identifying novel therapeutic applications. Isatin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.netfrontiersin.org

Future research will likely focus on both established and novel targets to address unmet medical needs.

| Biological Target Class | Specific Examples | Therapeutic Potential | Reference |

|---|---|---|---|

| Kinases | VEGFR-2, Cyclin-dependent kinase 2 (CDK2), c-Met | Anticancer (Anti-angiogenesis, Cell Cycle Arrest) | researchgate.netmdpi.com |

| Enzymes | Caspases, Carbonic Anhydrases (hCA IX), Monoamine Oxidase (MAO), α-Glucosidase, SARS-CoV 3CL Protease | Anticancer (Apoptosis Induction), Anticonvulsant, Antidiabetic, Antiviral | researchgate.netfrontiersin.org |

| Bacterial Proteins | FtsZ | Antibacterial | |

| Parasitic Targets | Trypanosoma cruzi enzymes | Antiparasitic (Chagas disease) | frontiersin.org |

Advanced SAR and QSAR Studies with Machine Learning Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how chemical structure influences biological activity. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field, enabling more accurate predictions and rational drug design. derpharmachemica.com

For isatin derivatives, future QSAR studies will move beyond traditional linear regression models. ML algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks (DNNs) can capture complex, non-linear relationships between molecular descriptors and biological activity. These models can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis, saving time and resources. nih.gov

A study on isatin and indole (B1671886) derivatives as SARS CoV 3CLpro inhibitors utilized CORAL software, which employs Monte Carlo optimization to build reliable QSAR models based on molecular structure representations like SMILES. researchgate.netresearchgate.net This approach allows for the development of robust models that can predict the inhibitory activity of new compounds. researchgate.net The process involves dividing datasets into training and testing sets to validate the predictive power of the generated models. Advanced ML models can provide insights into the key molecular features that drive activity, guiding chemists in making specific structural modifications to enhance potency and selectivity. nih.gov

Integrated Computational and Experimental Design of Next-Generation Analogues

The synergy between computational and experimental chemistry is a cornerstone of modern drug discovery. The future design of analogues of this compound will heavily rely on this integrated approach.

The typical workflow involves:

In Silico Design: Computational tools are used to design novel molecules. Molecular docking predicts how a ligand binds to a protein's active site, helping to optimize interactions. Molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. mdpi.com

ADMET Prediction: Computational models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to filter out candidates with poor pharmacokinetic profiles early in the process.

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

In Vitro Evaluation: The synthesized compounds are tested for their biological activity against the intended target to validate the computational predictions. mdpi.com

This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. Studies on isatin derivatives have successfully used this integrated approach to develop potent inhibitors for targets like CDK2 and InhA in tuberculosis. mdpi.com

Investigation of Multitargeting Mechanisms and Polypharmacology

Complex diseases like cancer often involve multiple biological pathways. As a result, drugs that act on a single target can be susceptible to resistance. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging strategy to overcome this challenge and improve therapeutic efficacy.

The isatin scaffold is an ideal starting point for developing multitarget agents. Researchers have already designed isatin-based sulfonamides as potential dual inhibitors of VEGFR-2 and carbonic anhydrase, two important targets in cancer therapy. Other studies have focused on the dual targeting of VEGFR2 and c-Met kinases, both of which are crucial for tumor angiogenesis.

Future research will expand on this concept, using molecular hybridization to combine the isatin pharmacophore with other active moieties to create single molecules with precisely tailored multitargeting profiles. This approach could lead to more effective and durable treatments for multifactorial diseases.

Development of Organometallic Complexes and Hybrid Compounds involving the Isatin Scaffold

Modifying the isatin scaffold through the formation of organometallic complexes or molecular hybrids is a highly promising strategy for generating novel compounds with enhanced biological activities. frontiersin.org

Organometallic Complexes: Isatin and its derivatives, particularly Schiff bases, can act as ligands that coordinate with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). These metal complexes often exhibit significantly enhanced antibacterial, antifungal, and anticancer activities compared to the parent isatin ligand. The metal center can play a crucial role in the compound's mechanism of action, and future work will focus on synthesizing and characterizing new complexes and elucidating their structure-activity relationships.

Hybrid Compounds: Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to combine the therapeutic advantages of each component, potentially leading to dual-acting agents or compounds with improved potency. The isatin nucleus has been successfully hybridized with a wide range of other biologically active scaffolds. frontiersin.org

| Hybrid Pharmacophore | Reported Biological Activities | Reference |

|---|---|---|

| Azoles (e.g., Thiazole (B1198619), Triazole) | Antiparasitic, Anticancer | frontiersin.org |

| Indole | Antimicrobial, Anticancer | frontiersin.org |

| Sulfonamide | Anticancer, Antidiabetic | frontiersin.org |

| Pyridine | Anticancer, Acetylcholinesterase Reactivation | frontiersin.org |

| Quinazoline / Phthalazine | Antiproliferative | frontiersin.org |

| Furan | Antibacterial, Anticancer | frontiersin.org |

Future work in this area will continue to explore novel combinations, aiming to create synergistic effects and develop new therapeutic candidates with unique mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。